![molecular formula C26H19N3O3S2 B3019226 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 361170-49-2](/img/structure/B3019226.png)
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
The compound 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The indole and naphthothiazole moieties suggest potential for interaction with biological targets, and the sulfonyl and benzamide groups could be key for binding affinity and specificity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their biological activities . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, involving the coupling of appropriate indole and naphthothiazole derivatives with a benzamide scaffold.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . In some cases, the structure has been confirmed by single-crystal X-ray diffraction . These techniques would likely be applicable to the analysis of this compound to determine its precise molecular conformation.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of green chemistry, where reactions are performed in water to synthesize benzamides with potential biological activity . The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides is an example of such a reaction . This suggests that the synthesis of this compound could also be optimized to adhere to green chemistry principles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds have been evaluated for their antimicrobial and antiproliferative activities . The structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) studies of these compounds highlight the importance of molecular descriptors such as topological parameters in predicting biological activity . These analyses could be applied to predict the properties of the compound .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on indolin-2-one compounds and naphtho[2,1-d]oxazoles could involve the development of new derivatives with improved biological activities and safety profiles . Further studies could also explore their potential applications in various fields, such as medicine and materials science .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(28-26-27-22-14-11-17-5-1-3-7-21(17)24(22)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-23(18)29/h1-14H,15-16H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLIOQMSDWBVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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